molecular formula C9H8HfN2O2 B12812326 Hafnium;1-(7-hydroxyindazol-2-yl)ethanone

Hafnium;1-(7-hydroxyindazol-2-yl)ethanone

Cat. No.: B12812326
M. Wt: 354.66 g/mol
InChI Key: XEHNXEIABZVGBN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethanesulfonic acid and an indazole moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester typically involves the reaction of 2-acetyl-2H-indazole with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the complete formation of the desired ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonic acid group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indazole moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives, while hydrolysis results in the formation of trifluoromethanesulfonic acid and 2-acetyl-2H-indazole.

Scientific Research Applications

1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester has several applications in scientific research, including:

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It serves as an intermediate in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonic acid group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. The indazole moiety can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonic Acid Esters: Other esters of trifluoromethanesulfonic acid, such as methyl trifluoromethanesulfonate and ethyl trifluoromethanesulfonate, share similar reactivity but differ in their alkyl groups.

    Indazole Derivatives: Compounds like 2-methyl-2H-indazole and 2-phenyl-2H-indazole have similar core structures but lack the trifluoromethanesulfonic acid group.

Uniqueness

1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester is unique due to the combination of the trifluoromethanesulfonic acid group and the indazole moiety. This dual functionality imparts distinct reactivity and binding properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8HfN2O2

Molecular Weight

354.66 g/mol

IUPAC Name

hafnium;1-(7-hydroxyindazol-2-yl)ethanone

InChI

InChI=1S/C9H8N2O2.Hf/c1-6(12)11-5-7-3-2-4-8(13)9(7)10-11;/h2-5,13H,1H3;

InChI Key

XEHNXEIABZVGBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C2C=CC=C(C2=N1)O.[Hf]

Origin of Product

United States

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